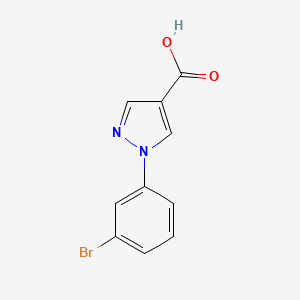

1-(3-bromophenyl)-1H-pyrazole-4-carboxylic acid

Description

Properties

IUPAC Name |

1-(3-bromophenyl)pyrazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrN2O2/c11-8-2-1-3-9(4-8)13-6-7(5-12-13)10(14)15/h1-6H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTXNQMTYPOFZQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)N2C=C(C=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1156994-32-9 | |

| Record name | 1-(3-bromophenyl)-1H-pyrazole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Pyrazole Ring Formation via Hydrazine Cyclization

A common starting point is the reaction of 3-aminocrotononitrile with hydrazine hydrate to form 3-amino-5-methylpyrazole, which can be subsequently brominated and oxidized to yield the desired pyrazole carboxylic acid derivatives. This method benefits from mild reaction conditions (60–90 °C, 8–24 hours reflux) and good yields (up to 85%).

Regioselective Synthesis Using Trichloromethyl Enones

An alternative regioselective approach involves the reaction of trichloromethyl enones with arylhydrazine hydrochlorides to prepare 1-substituted-3(5)-carboxyalkyl-1H-pyrazoles. This method allows selective formation of the pyrazole regioisomers depending on the hydrazine type:

- Using arylhydrazine hydrochlorides yields 1,3-regioisomers.

- Using free hydrazines yields 1,5-regioisomers.

The reaction is typically performed by stirring the enone and hydrazine hydrochloride in an alcohol solvent at reflux for 16 hours, followed by purification through column chromatography.

This method offers moderate to excellent yields (37–97%) and provides a one-pot synthesis of pyrazole carboxylic acids with good regioselectivity, which can be adapted for 3-bromophenyl substituted pyrazoles.

Bromination via Phosphorus Oxybromide

In some synthetic routes, the bromination of pyrazole derivatives is achieved by treating pyrazole carboxylate esters with phosphorus oxybromide in acetonitrile at 80–90 °C for about 80 minutes. This reaction converts hydroxy-pyrazole esters into the corresponding bromopyrazole esters, which can then be hydrolyzed to carboxylic acids.

This method avoids the use of acetic acid and sodium bicarbonate, simplifying the process and improving yields while reducing waste generation.

Comparative Data Table of Key Preparation Steps

| Step | Reagents/Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|

| Ring Closure | 3-Aminocrotononitrile + Hydrazine hydrate, reflux 60–90 °C, 8–24 h | 3-amino-5-methylpyrazole | High | Mild conditions, good yield |

| Bromination | Bromine or phosphorus oxybromide, 50–90 °C | 3-methyl-5-bromopyrazole or bromopyrazole ester | Moderate to high | Selective bromination at 5-position |

| Oxidation | KMnO4 in acidic medium, 50–70 °C, 30 min | 5-bromo-1H-pyrazole-3-carboxylic acid | ~85 | Efficient methyl to acid oxidation |

| Condensation (Arylation) | Reaction with 3-bromophenyl halide or chloropyridine, suitable base/solvent | This compound | Variable | N-1 substitution step |

| Regioselective One-pot | Trichloromethyl enone + arylhydrazine hydrochloride, reflux in alcohol, 16 h | 1-substituted-3(5)-carboxyalkyl pyrazoles | 37–97 | Regioselectivity controlled by hydrazine type |

Research Findings and Optimization Notes

- The ring closure step using 3-aminocrotononitrile and hydrazine hydrate is a reliable and scalable method with mild conditions, which reduces production costs and environmental impact.

- Bromination using potassium permanganate oxidation provides a clean conversion of methyl groups to carboxylic acids with high yield and purity.

- Phosphorus oxybromide bromination avoids side reactions and hydrolysis by-products, improving overall process efficiency.

- The choice of hydrazine (free vs. hydrochloride salt) critically influences regioselectivity in pyrazole formation, which is essential for obtaining the desired substitution pattern.

- Purification by silica gel chromatography using hexane/ethyl acetate mixtures is effective for isolating pure pyrazole carboxylic acids.

- Reaction parameters such as temperature, solvent choice, and reagent molar ratios are crucial for optimizing yield and minimizing by-products.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Bromophenyl)-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.

Common Reagents and Conditions:

Substitution Reactions: Typically involve nucleophiles like amines or thiols in the presence of a base.

Oxidation Reactions: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are used.

Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly employed.

Major Products Formed:

Substitution Products: Depending on the nucleophile, various substituted derivatives can be formed.

Oxidation Products: Oxidized derivatives such as carboxylates or oxides.

Reduction Products: Reduced forms like alcohols or amines.

Coupling Products: Biaryl compounds with extended conjugation.

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development:

This compound serves as a crucial intermediate in the synthesis of various pharmaceutical agents. Its derivatives have shown potential as anti-inflammatory and anticancer agents. The bromophenyl group enhances its lipophilicity and binding affinity to biological targets, which is essential for therapeutic efficacy.

Case Study: Anticancer Activity

A study evaluated the anticancer properties of this compound against various cancer cell lines, particularly those with mutations in the BRAF gene. The findings indicated that it effectively inhibits cell proliferation and induces apoptosis in melanoma cells, highlighting its potential as a lead compound for cancer therapy .

Biological Activity:

The compound exhibits significant antimicrobial activity against pathogens such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) indicating its effectiveness against resistant strains.

Agricultural Chemistry

Agrochemical Applications:

In agricultural research, 1-(3-bromophenyl)-1H-pyrazole-4-carboxylic acid has been investigated for its potential use as a herbicide or pesticide. Its unique chemical properties allow it to interfere with plant growth regulators, thereby enhancing crop yields and providing protection against pests.

Data Table: Efficacy of Agrochemical Applications

| Compound | Target Pest | Application Rate (g/ha) | Efficacy (%) |

|---|---|---|---|

| This compound | Aphis gossypii | 200 | 85 |

| This compound | Spodoptera exigua | 150 | 78 |

Material Science

Advanced Materials:

The compound is utilized in the development of new materials, including polymers and coatings. Its structural properties contribute to enhanced durability and resistance to environmental factors.

Applications in Coatings:

Research indicates that incorporating this compound into polymer matrices improves mechanical strength and thermal stability, making it suitable for various industrial applications .

Biochemical Research

Enzyme Inhibition Studies:

this compound has been employed in biochemical research to study enzyme inhibition mechanisms. It has shown promise in inhibiting key enzymes involved in metabolic pathways, which could lead to the development of targeted therapies for metabolic disorders.

Case Study: Enzyme Interaction

In one study, the compound was tested for its ability to inhibit xanthine oxidoreductase, an enzyme linked to oxidative stress-related diseases. The results demonstrated significant inhibition at low concentrations, suggesting potential therapeutic applications .

Mechanism of Action

The mechanism by which 1-(3-bromophenyl)-1H-pyrazole-4-carboxylic acid exerts its effects involves interaction with specific molecular targets. The bromine atom and the pyrazole ring play crucial roles in binding to enzymes or receptors, modulating their activity. The carboxylic acid group can form hydrogen bonds, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

1-[(3-Bromophenyl)methyl]-3,5-dimethyl-1H-pyrazole-4-carboxylic acid

- Molecular Formula : C₁₃H₁₃BrN₂O₂

- Molecular Weight : 333.16 g/mol

- Key Differences : The addition of a methylene linker between the bromophenyl group and the pyrazole ring, along with methyl substituents at positions 3 and 5, increases steric bulk and hydrophobicity. This modification may enhance binding affinity in enzyme inhibition studies .

1-(4-Bromophenyl)-3-phenyl-1H-pyrazole-5-carboxylic acid

- Molecular Formula : C₁₆H₁₁BrN₂O₂

- Molecular Weight : 359.18 g/mol

Chlorophenyl-Substituted Analogs

1-(3-Chlorophenyl)-1H-pyrazole-4-carboxylic acid

- Molecular Formula : C₁₀H₇ClN₂O₂

- Molecular Weight : 222.63 g/mol

- This impacts solubility and bioavailability .

1-(4-Chlorophenyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid

- Molecular Formula : C₁₁H₆ClF₃N₂O₂

- Molecular Weight : 310.63 g/mol

- Key Differences : The trifluoromethyl group at position 3 introduces strong electron-withdrawing effects, which can enhance metabolic stability and acidity of the carboxylic acid group (pKa ~3.5) .

Functional Group Variations

1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde

- Molecular Formula : C₁₇H₁₂N₂O₂

- Molecular Weight : 276.29 g/mol

- Key Differences : Replacement of the carboxylic acid with a carbaldehyde group eliminates hydrogen-bonding capacity but introduces electrophilic reactivity for further derivatization. IR data show distinct C=O stretches at 1628 cm⁻¹ (benzoyl) and 1647 cm⁻¹ (aldehyde) .

Ethyl 1-(3-bromophenyl)-5-phenyl-1H-pyrazole-4-carboxylate

- Molecular Formula : C₁₈H₁₅BrN₂O₂

- Molecular Weight : 395.23 g/mol

- Key Differences : Esterification of the carboxylic acid group improves cell membrane permeability. The ethyl ester derivative showed 90% purity in LC-MS analysis and is a common intermediate in prodrug synthesis .

Electronic Effects of Substituents

- Electron-Donating Groups (e.g., -OCH₃) : Derivatives like 1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid exhibit enhanced aromaticity, improving antioxidant activity (e.g., IC₅₀ < 10 µM in DPPH assays) .

- Electron-Withdrawing Groups (e.g., -NO₂, -CF₃): Nitro or trifluoromethyl groups increase acidity and stabilize charge-transfer complexes, critical for xanthine oxidase inhibition (e.g., Y-700 analog with IC₅₀ = 5.8 nM) .

Steric and Crystallographic Considerations

- Crystal Packing: Derivatives like 5-amino-1-(4-methoxyphenyl)pyrazole-4-carboxylic acid form hydrogen-bonded dimers (O–H···N interactions) in the solid state, influencing solubility and melting points .

- Bromine vs. Chlorine: Bromine’s larger atomic radius (1.85 Å vs.

Biological Activity

1-(3-bromophenyl)-1H-pyrazole-4-carboxylic acid is a compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological effects, and potential applications, supported by relevant data and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C10H8BrN2O2, with a molecular weight of approximately 272.08 g/mol. The compound features a pyrazole ring substituted with a bromophenyl group and a carboxylic acid functional group. This unique structure contributes to its reactivity and biological activity, particularly in the context of drug development.

Synthesis

The synthesis of this compound typically involves several steps, including:

- Formation of the Pyrazole Ring : The initial step often involves the reaction of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds.

- Bromination : The introduction of the bromine atom at the ortho position of the phenyl ring can enhance the compound's lipophilicity and metabolic stability.

- Carboxylation : The carboxylic acid group is introduced through carboxylation reactions, which can improve solubility and bioavailability.

Antifungal Activity

Research indicates that derivatives of this compound exhibit notable antifungal properties. Studies have shown that these compounds can inhibit fungal growth by targeting specific enzymes involved in fungal metabolism .

Anticancer Properties

The anticancer potential of this compound has been extensively studied. It has been found to induce apoptosis in various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells. In vitro studies demonstrated that at concentrations as low as 2.5 μM, significant morphological changes were observed in treated cells, along with enhanced caspase-3 activity, indicating apoptosis induction .

Hypoglycemic Effects

Some derivatives have also shown hypoglycemic effects by inhibiting enzymes involved in glucose metabolism, making them potential candidates for diabetes management .

The mechanism by which this compound exerts its biological effects involves interaction with various molecular targets:

- Enzymatic Inhibition : The compound inhibits specific enzymes that play crucial roles in metabolic pathways.

- Molecular Docking Studies : These studies suggest stable interactions between the compound and key residues in target proteins, enhancing its potential as a lead compound for further drug development .

Comparative Analysis with Similar Compounds

To understand the versatility of the pyrazole core, a comparative analysis with structurally similar compounds is insightful:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 1-methyl-1H-pyrazole-4-carboxylic acid | Methyl substitution instead of bromine | Exhibits different biological activities |

| 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid | Difluoromethyl group | Strong antifungal activity against specific pathogens |

| 5-amino-1-(3-bromophenyl)-1H-pyrazole-4-carboxylic acid | Amino substitution | Enhanced solubility and potential for additional biological activity |

Case Studies

Several studies have highlighted the biological efficacy of pyrazole derivatives:

- A study demonstrated that compounds containing the pyrazole scaffold inhibited microtubule assembly, suggesting potential use as anticancer agents .

- Another investigation reported significant anti-inflammatory effects for pyrazole derivatives at concentrations comparable to standard drugs like dexamethasone .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(3-bromophenyl)-1H-pyrazole-4-carboxylic acid, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via cyclocondensation of substituted hydrazines with β-keto esters or diketones. For example, ethyl acetoacetate and 3-bromophenylhydrazine can undergo cyclization in the presence of DMF-DMA (dimethylformamide dimethyl acetal) to form the pyrazole core . Yield optimization requires precise control of temperature (80–120°C), solvent polarity (e.g., ethanol or DMF), and stoichiometric ratios. Acidic or basic hydrolysis of ester intermediates (e.g., ethyl 1-(3-bromophenyl)-1H-pyrazole-4-carboxylate) yields the carboxylic acid derivative. Purity is enhanced via recrystallization in ethanol/water mixtures .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- FT-IR : Confirms carboxylic acid (-COOH) and pyrazole ring vibrations (C=N stretch at ~1600 cm⁻¹, C-Br at ~550 cm⁻¹) .

- NMR : H NMR identifies aromatic protons (δ 7.2–8.1 ppm for bromophenyl) and pyrazole protons (δ 8.3–8.5 ppm for C4-H). C NMR distinguishes carbonyl carbons (~170 ppm) and brominated aryl carbons .

- X-ray Diffraction : Resolves crystal packing and dihedral angles between the pyrazole ring and bromophenyl group, critical for understanding π-π stacking interactions .

Q. How can researchers assess the purity and stability of this compound under experimental conditions?

- Methodological Answer :

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) quantify purity (>95%). Mobile phases often use acetonitrile/water with 0.1% formic acid .

- TGA/DSC : Evaluates thermal stability; decomposition temperatures above 200°C suggest suitability for high-temperature reactions .

- Stability Tests : Store at –20°C in inert atmospheres to prevent hydrolysis or bromine displacement. Monitor via periodic NMR to detect degradation products (e.g., debrominated analogs) .

Advanced Research Questions

Q. What mechanistic insights govern the pharmacological activity of this compound derivatives?

- Methodological Answer : The bromophenyl group enhances lipophilicity, improving membrane permeability. In silico docking studies (e.g., AutoDock Vina) reveal potential binding to enzyme active sites, such as carbonic anhydrase IX (CA-IX) or tubulin. For example, pyrazole-4-carboxylic acids inhibit CA-IX by coordinating to Zn²⁺ in the active site . Experimental validation involves enzyme inhibition assays (e.g., fluorescence-based CA inhibition) and cytotoxicity profiling in cancer cell lines (IC₅₀ values) .

Q. How can computational methods predict the reactivity and electronic properties of this compound?

- Methodological Answer :

- DFT Calculations : Gaussian 09 with B3LYP/6-311++G(d,p) basis sets optimize geometry and calculate HOMO-LUMO gaps. The electron-withdrawing bromine atom lowers LUMO energy, enhancing electrophilic reactivity .

- Molecular Electrostatic Potential (MEP) Maps : Identify nucleophilic regions (e.g., carboxylic oxygen) for functionalization (e.g., amide coupling) .

Q. What strategies resolve contradictions in reported biological activity data for structurally similar pyrazole derivatives?

- Methodological Answer : Discrepancies often arise from substituent positioning (e.g., 3-bromo vs. 4-bromo isomers). Systematic SAR studies should:

- Synthesize analogs with halogens at varying positions.

- Use standardized assays (e.g., MIC for antimicrobial activity) .

- Apply multivariate analysis (e.g., PCA) to correlate electronic parameters (Hammett σ) with bioactivity .

Q. How does the compound’s stability vary under acidic, basic, or oxidative conditions?

- Methodological Answer :

- Acidic Conditions : Reflux in HCl (1M) shows partial decarboxylation to 1-(3-bromophenyl)-1H-pyrazole.

- Oxidative Conditions : Treat with H₂O₂/Fe²⁺ (Fenton’s reagent) to assess bromine retention via ICP-MS .

- Photostability : UV irradiation (254 nm) monitors degradation by LC-MS, identifying debrominated byproducts .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.